Anthracenone

描述

属性

CAS 编号 |

101843-14-5 |

|---|---|

分子式 |

C14H10O |

分子量 |

194.23 g/mol |

IUPAC 名称 |

2H-anthracen-1-one |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |

InChI 键 |

MRVNKBNZHOHVER-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC2=CC3=CC=CC=C3C=C2C1=O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Anthracenone Core: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anthracenone core, a tricyclic aromatic ketone of significant interest in organic synthesis and medicinal chemistry. The document details its fundamental structure, chemical and physical properties, key synthetic protocols, and its role as a scaffold for a diverse range of biologically active compounds.

Core Structure and Nomenclature

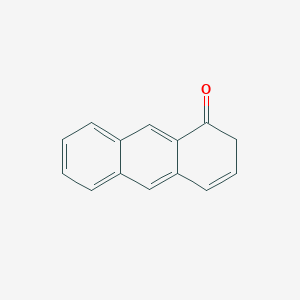

This compound, systematically named 9(10H)-anthracenone, is a polycyclic aromatic ketone. Its structure consists of three fused benzene (B151609) rings, forming an anthracene (B1667546) backbone, with a ketone group at the C-9 position and a methylene (B1212753) group at the C-10 position. It is also commonly known by its trivial name, anthrone (B1665570). Anthrone exists in tautomeric equilibrium with 9-anthrol, though the keto form is generally more stable.

The fundamental properties of the this compound core are:

-

Synonyms: Anthrone, 9(10H)-Anthracenone.[1]

-

Molecular Formula: C₁₄H₁₀O.[2]

-

Molecular Weight: 194.23 g/mol .[2]

Caption: Chemical structure of the 9(10H)-anthracenone core.

Physicochemical Properties

This compound is typically an off-white to yellow crystalline solid. It is poorly soluble in water but demonstrates good solubility in various organic solvents. A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Off-white to yellow powder/crystals | |

| Molecular Weight | 194.23 g/mol | [2] |

| Melting Point | 152–157 °C | [3] |

| Boiling Point | ~721 °C (estimated) | [3] |

| Water Solubility | Insoluble | |

| LogP (Kow) | 3.66 | [1] |

| Vapor Pressure | 1.83 x 10⁻⁵ mmHg | [1] |

Synthesis and Key Reactions

The this compound core is a crucial intermediate in organic chemistry. Its synthesis and reactivity are of great importance, particularly its role in the well-known anthrone test for carbohydrate detection.

Synthesis of this compound from Anthraquinone (B42736)

A common and reliable method for synthesizing this compound (anthrone) is through the partial reduction of anthraquinone. This reaction selectively reduces one of the two ketone groups on the central ring.

Caption: Workflow for the synthesis of this compound via reduction of anthraquinone.

This protocol is adapted from established microscale and standard laboratory procedures for the reduction of anthraquinone using tin and hydrochloric acid.[4][5]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging the Flask: To the flask, add anthraquinone (0.5 mmol, 104 mg), granulated tin (100 mg), and glacial acetic acid (800 µL).[5]

-

Reaction: Heat the mixture to reflux with continuous stirring. Over a period of 1.5 hours, add concentrated hydrochloric acid (260 µL) dropwise to the boiling mixture.[5] Continue refluxing until all the anthraquinone has dissolved.

-

Workup (Hot Filtration): While the solution is still hot, quickly filter it through a Hirsch or Büchner funnel to remove any unreacted tin and other solid impurities.

-

Crystallization: Allow the filtrate to cool. To encourage crystallization, place the flask in an ice-water bath until the solution reaches approximately 10°C. This compound will precipitate as a white or pale-yellow solid.[4][5]

-

Isolation and Purification: Collect the crystals by vacuum filtration, washing them with cold water to remove residual acid and salts. Dry the solid product. The expected yield is approximately 60-80%.[4][5] The product can be further purified by recrystallization from a benzene/petroleum ether mixture.[4]

The Anthrone Test for Carbohydrate Detection

The this compound core is the active reagent in the anthrone test, a rapid and widely used colorimetric assay for the quantitative determination of carbohydrates.[6]

Principle: In a strong acidic medium (concentrated sulfuric acid), complex carbohydrates are first hydrolyzed into their constituent monosaccharides.[6][7] These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses).[8] Anthrone condenses with these furfural derivatives to form a characteristic blue-green colored complex, the absorbance of which is measured spectrophotometrically at approximately 620 nm.[6][9] The color intensity is directly proportional to the total carbohydrate concentration.

Caption: Experimental workflow for the Anthrone test for carbohydrate quantification.

This protocol outlines a general procedure for the quantification of total carbohydrates.[6][8]

-

Reagent Preparation (Anthrone Reagent): Carefully dissolve 200 mg of anthrone in 100 mL of chilled, concentrated sulfuric acid (H₂SO₄). This reagent should be prepared fresh and kept on ice due to its instability.[6]

-

Standard Preparation: Prepare a stock solution of a standard carbohydrate (e.g., D-glucose) at a concentration of 1 mg/mL in distilled water. From this stock, prepare a series of dilutions to create standards with concentrations ranging from approximately 20 to 100 µg/mL.[6]

-

Sample Preparation: Dilute unknown samples as necessary to ensure their carbohydrate concentration falls within the range of the standard curve.

-

Assay Procedure: a. Pipette 1.0 mL of each standard, unknown sample, and a blank (1.0 mL distilled water) into separate, appropriately labeled test tubes. b. Carefully add 4.0 mL of the chilled anthrone reagent to each tube and mix thoroughly.[6] c. Cover the tubes and heat them uniformly in a boiling water bath for 8-10 minutes.[6][8] d. Remove the tubes and cool them to room temperature.

-

Data Acquisition: Using a spectrophotometer, measure the absorbance of each solution at a wavelength of 620-630 nm, using the blank to zero the instrument.[6]

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the carbohydrate concentration in the unknown samples based on their absorbance values.

Biological Activities and Applications

The this compound scaffold is a privileged structure in drug discovery. Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties. This structural motif is found in numerous secondary metabolites isolated from fungi, plants, and marine organisms.[10][11][12]

The diverse biological activities are attributed to the planar aromatic system, which can intercalate with DNA, and the quinone-like functionality, which can participate in redox cycling and generate reactive oxygen species. Substitutions on the three rings modulate the molecule's electronic properties, solubility, and steric interactions with biological targets, leading to a wide spectrum of effects.

Caption: The this compound core as a scaffold for diverse biological activities.

Key biological activities associated with this compound derivatives include:

-

Cytotoxic and Antineoplastic: Many this compound-based natural products and their synthetic analogs show potent growth inhibition against various human cancer cell lines.[10][13][14]

-

Antibacterial and Antifungal: The scaffold is common in compounds with significant activity against a range of bacterial and fungal pathogens.[10][11]

-

Antiviral and Anti-inflammatory: Certain derivatives have demonstrated antiviral and anti-inflammatory properties.[10]

-

Enzyme Inhibition: this compound derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.[10]

Beyond pharmacology, the this compound core is a foundational component in the synthesis of dyes and pigments.

Conclusion

The 9(10H)-anthracenone core is a structurally simple yet chemically versatile and biologically significant molecule. Its well-defined structure, predictable reactivity, and amenability to chemical modification make it an invaluable tool for both analytical chemistry, as demonstrated by the anthrone test, and for the development of new therapeutic agents. The continued exploration of natural products containing this scaffold and the synthesis of novel derivatives promise to yield new insights and applications in science and medicine.

References

- 1. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H10O | CID 18614983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. benchchem.com [benchchem.com]

- 7. web.itu.edu.tr [web.itu.edu.tr]

- 8. microbenotes.com [microbenotes.com]

- 9. iajps.com [iajps.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The synthesis and biological activity of novel this compound-pyranones and this compound-furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Pathways for Novel Anthracenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for novel anthracenone derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1][2] This document details key synthetic methodologies, presents quantitative biological activity data, and illustrates relevant signaling pathways to facilitate further research and development in this promising area.

Core Synthetic Methodologies for the this compound Scaffold

The construction of the fundamental tricyclic this compound core is paramount in the synthesis of its derivatives. Several classical and modern synthetic strategies are employed, each offering distinct advantages in terms of substrate scope and functional group tolerance. The most prominent methods include Friedel-Crafts acylation, Diels-Alder reaction, Hauser annulation, and Staunton-Weinreb annulation.

Friedel-Crafts Acylation/Cyclization

A robust and widely used two-step method for synthesizing the anthraquinone (B42736) (9,10-dioxoanthracene) core, which can be subsequently reduced to the this compound scaffold, is the Friedel-Crafts acylation followed by intramolecular cyclization.[3] This approach typically involves the acylation of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). The resulting o-benzoylbenzoic acid intermediate is then cyclized under strongly acidic conditions to form the anthraquinone skeleton.[3]

Experimental Protocol: Synthesis of 2-Hydroxyanthraquinone (B1200814) via Friedel-Crafts Acylation [4]

-

Step 1: Friedel-Crafts Acylation of a Phenolic Substrate.

-

To a stirred suspension of aluminum chloride in a suitable solvent (e.g., nitrobenzene (B124822) or a chlorinated hydrocarbon), add phthalic anhydride.

-

Slowly add the phenolic substrate (e.g., anisole (B1667542) for the synthesis of 2-methoxyanthraquinone, a precursor to 2-hydroxyanthraquinone) while maintaining the reaction temperature.

-

Heat the mixture (e.g., 100-120 °C) for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The precipitated o-aroylbenzoic acid intermediate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

-

-

Step 2: Intramolecular Cyclization.

-

Add the crude o-aroylbenzoic acid derivative to a dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture at a specific temperature for a designated period, with stirring.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The precipitated anthraquinone derivative is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

-

-

Step 3: Demethylation to 2-Hydroxyanthraquinone.

-

The final step involves the cleavage of the methyl ether to yield the desired 2-hydroxyanthraquinone.

-

Add a solution of hydrobromic acid in acetic acid to the 2-methoxyanthraquinone.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated 2-hydroxyanthraquinone by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of the central ring of the this compound system. This reaction typically involves the cycloaddition of a naphthoquinone with a suitable diene, followed by an oxidation/aromatization step to form the final tricyclic ring system.[3]

Experimental Protocol: Diels-Alder Reaction of Anthracene (B1667546) and Maleic Anhydride [5][6]

-

Reaction Setup:

-

In a dry 25-mL round-bottomed flask equipped with a magnetic stir bar, combine anthracene (0.80 g) and maleic anhydride (0.40 g).

-

Add 10 mL of xylene as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 185-200 °C) for 30 minutes. The disappearance of the yellow color of the reaction mixture can indicate the progress of the reaction.

-

-

Isolation of the Product:

-

Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete the crystallization of the product.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the product under vacuum to obtain the Diels-Alder adduct.

-

Hauser Annulation

The Hauser annulation is a tandem Michael addition/Dieckmann cyclization process used to prepare para-anthracenols, which are precursors to anthracenones.[7] This reaction involves the addition of a stabilized phthalide (B148349) anion to a Michael acceptor, followed by an intramolecular cyclization.

Generalized Experimental Workflow for Hauser Annulation

Caption: Generalized workflow for the Hauser Annulation.

Experimental Protocol: Catalytic Hauser-Kraus Annulation [8]

-

Catalyst and Reagent Preparation:

-

The reaction is carried out in the presence of an N-heterocyclic carbene (NHC) catalyst and a weak base.

-

A common catalyst is an imidazolium (B1220033) salt, which is deprotonated in situ to form the active NHC.

-

-

Reaction Procedure:

-

To a solution of the substituted phthalide and the Michael acceptor in a suitable solvent, add the NHC catalyst precursor and the base.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by standard procedures, including extraction and purification by column chromatography.

-

Staunton-Weinreb Annulation

Similar to the Hauser annulation, the Staunton-Weinreb annulation involves a Michael addition followed by a Dieckmann or Claisen condensation to synthesize hydroanthracenols.[7] This method utilizes an ortho-toluate nucleophile in a tandem process.

Generalized Experimental Workflow for Staunton-Weinreb Annulation

Caption: Generalized workflow for the Staunton-Weinreb Annulation.

Experimental Protocol: Staunton-Weinreb Annulation [9]

-

Anion Formation:

-

A solution of the ortho-toluate derivative in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding anion.

-

-

Michael Addition and Cyclization:

-

The Michael acceptor (e.g., a cyclohexenone derivative) is then added to the solution of the anion at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

-

Workup and Purification:

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified by column chromatography to yield the hydroanthracenol, which can be further oxidized to the corresponding this compound.

-

Synthesis of Fused-Ring this compound Derivatives

Building upon the core this compound scaffold, further diversification can be achieved by the annulation of additional heterocyclic rings, such as pyranones and furans. These modifications can significantly impact the biological activity of the parent compound.

Synthesis of this compound-Pyranones

An efficient method for the synthesis of this compound-pyranones involves an aldehyde-promoted annulation with a β-keto-sulfoxide.[2][7]

Synthesis of this compound-Furans

A facile, visible light-promoted [4+2] annulation reaction from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans can yield this compound-furans in good to excellent yields.[10]

Experimental Protocol: Visible Light-Promoted Synthesis of this compound-Furans [10]

-

Reaction Setup:

-

In a reaction vessel, combine 2,3-dibromonaphthoquinone (0.1 mmol), 3-phenylbenzofuran (B8811988) (0.13 mmol), and a photocatalyst such as 4CzIPN (0.005 mmol) in distilled benzene (10 mL).

-

The mixture is ultrasonicated and purged with nitrogen for 10 minutes.

-

The reaction is then irradiated with a 50 W blue LED lamp.

-

-

Reaction Monitoring and Workup:

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the this compound-furan product.

-

Biological Activity and Mechanism of Action

Novel this compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The primary mechanisms of action include DNA damage, induction of apoptosis, and the inhibition of key cellular signaling pathways.[11]

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities of selected novel this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Anthracenedione Derivatives [1]

| Compound | R1 | R2 | R3 | R4 | R6 | R7 | R8 | Cytotoxicity KB IC50 (μM) | Cytotoxicity KBv200 IC50 (μM) |

| 1 | Methoxy | — | Methoxy | — | Methyl | — | — | >500.0 | >500.0 |

| 5 | — | — | — | — | — | — | — | >500.0 | >500.0 |

| 6 | — | — | — | — | — | — | — | 3.17 | 3.21 |

| 7 | — | — | — | — | — | — | — | >500.0 | >500.0 |

| 9 | — | — | — | — | — | — | — | >500.0 | >500.0 |

KB and KBv200 are human epidermoid carcinoma cell lines.

Table 2: Cytotoxicity of Various Anthraquinone Derivatives [2]

| Compound | Cell Line | IC50 (μM) |

| 29 | Tumor cells | ED50 1.3 μg/mL |

| 30 | Tumor cells | ED50 1.5 μg/mL |

| 31 | PC3 | 7.64 |

| 32 | PC3 | 8.89 |

| 34 | K562 | 2.17 |

| 35 | K562 | 2.35 |

| 36 | HeLa | 7.66 |

| 37 | DU145 | 10.2 |

| 37 | HT-29 | 8.5 |

| 38 | DU145 | 11.5 |

| 38 | HT-29 | 10.4 |

| 42 | c-Met kinase | 1.2 |

| 43 | c-Met kinase | 4.0 |

| 58 | H1299 | 6.9 ± 1.2 |

| 58 | A549 | 12.7 ± 2.7 |

| 58 | PC9 | 13.8 ± 1.0 |

Table 3: Growth Inhibition of this compound-Pyranone and -Furan Derivatives [7]

| Compound | Cell Line | GI50 (μM) |

| BE-26554A | BE2-C neuroblastoma | 0.17 |

| BE-26554A | SMA glioblastoma | 0.16 |

| Derivative 22 (CF3 functionalised this compound 4-pyranone) | BE2-C neuroblastoma | 0.20 |

| Derivative 54 (this compound-furan) | BE2-C neuroblastoma | 0.38 |

Table 4: Cytotoxicity of a Novel Anthracene Derivative MHY412 [12]

| Compound | Cell Line | IC50 (μM) |

| MHY412 | MCF-7/Adr | 0.15 |

| MHY412 | MCF-7 | 0.26 |

| Doxorubicin | MCF-7/Adr | 13.6 |

| Doxorubicin | MCF-7 | 1.26 |

Inhibition of Key Signaling Pathways

Many novel this compound derivatives exert their anticancer effects by targeting and inhibiting critical signaling pathways that are often dysregulated in cancer, such as the c-Met and PI3K/Akt pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in a variety of human cancers. Some anthraquinone derivatives have been identified as potent inhibitors of the c-Met kinase signaling pathway.

Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Natural products, including some this compound derivatives, have been shown to inhibit this pathway.[13]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives represents a vibrant and promising field in medicinal chemistry. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse chemical libraries. The compelling biological activity data, coupled with a growing understanding of their mechanisms of action, underscores the potential of this compound-based compounds as next-generation therapeutic agents, particularly in the realm of oncology. Further exploration of structure-activity relationships and the development of more targeted synthetic strategies will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

- 1. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. Visible light enabled [4+2] annulation reactions for this compound-furans from 2,3-dibromonaphthoquinone and phenylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Anthracenone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracenone compounds, a class of aromatic polyketides, are widely distributed in nature and have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a tricyclic 9,10-anthracenedione core, are found in various natural sources, including plants, fungi, lichens, and even some insects. Their therapeutic potential is vast, with demonstrated anticancer, anti-inflammatory, antimicrobial, and laxative properties. This in-depth technical guide provides a comprehensive overview of the natural origins of this compound compounds and the key methodologies for their isolation and purification. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound Compounds

This compound compounds are synthesized by a wide array of organisms through the polyketide pathway. The structural diversity of these compounds is a testament to the varied biosynthetic machinery present in nature.

Plants

Higher plants are a rich and historically significant source of this compound compounds, where they are often present as glycosides. These compounds are typically found in the roots, rhizomes, leaves, and pods of various plant families.

-

Fabaceae (Legume Family): The genus Cassia is a well-known producer of anthracenones, particularly sennosides, which are potent laxatives. The leaves and pods of Cassia fistula (golden shower tree) and Senna alata are rich sources of rhein (B1680588) and aloe-emodin (B1665711).[1][2][3]

-

Polygonaceae (Buckwheat Family): The genus Rheum (rhubarb) is a prominent source of medicinal anthracenones. The rhizomes of Rheum palmatum and other rhubarb species contain significant quantities of emodin, chrysophanol, aloe-emodin, rhein, and their glycosides.[4][5][6]

-

Rhamnaceae (Buckthorn Family): The bark of Rhamnus species, such as Rhamnus frangula (alder buckthorn) and Rhamnus purshiana (cascara sagrada), contains cascarosides, which are anthrone (B1665570) C-glycosides with laxative properties.

-

Asphodelaceae: The genus Aloe, particularly the latex of Aloe vera, is a well-known source of aloe-emodin and aloin.

Fungi

Fungi, including both macroscopic mushrooms and microscopic molds, are prolific producers of a vast array of secondary metabolites, including a diverse range of this compound compounds.

-

Penicillium species: Various species of Penicillium are known to produce this compound derivatives. For example, Penicillium sp. DWS10-P-6 has been shown to produce versicolorins (B158010) D and E.[7][8]

-

Aspergillus species: This genus is another significant fungal source of anthracenones.

-

Other Fungi: A variety of other fungal genera, including Alternaria, Eurotium, Fusarium, and Trichoderma, have been reported to produce this compound compounds.[6] Marine-derived fungi are also emerging as a promising source of novel this compound structures.[6]

Isolation and Purification of this compound Compounds

The isolation of this compound compounds from their natural sources involves a series of extraction and chromatographic steps. The choice of method depends on the chemical nature of the target compounds (aglycones vs. glycosides), the complexity of the source material, and the desired scale of purification.

Data Presentation: Quantitative Yields of this compound Compounds

The yield of this compound compounds can vary significantly depending on the natural source, geographical location, harvesting time, and the extraction method employed. The following table summarizes some reported yields of common anthracenones from various plant sources.

| This compound Compound | Natural Source | Plant Part | Extraction Method | Yield (% w/w of dry material) | Reference |

| Total Anthraquinone (B42736) Glycosides | Cassia fistula | Leaves | Decoction | 0.09 - 0.63% | [2] |

| Total Anthraquinone Glycosides | Cassia fistula | Pod Pulp | Decoction | ~0.24% (as rhein) | [9] |

| Rhein | Cassia fistula | Leaves | Not specified | 0.36% (of plant extract) | [3] |

| Emodin | Cassia fistula | Leaves | Not specified | 0.13% (of plant extract) | [3] |

| Emodin | Rheum acetosa | Not specified | Soxhlet (Ethanol) | 8.32% | [4] |

| Emodin | Rheum palmatum | Leaves | Reflux (80% Ethanol) | 0.097% | [4] |

| Rhein | Rheum emodi | Roots | Methanol Extraction | 10.8% (of root extract) | [6] |

| Chrysophanol | Rheum emodi | Roots | Methanol Extraction | 6.71% (of root extract) | [6] |

| Emodin | Rumex crispus/acetosella | Roots/Stems | Not specified | 0.042 - 2.3% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and purification of this compound compounds. The following sections provide step-by-step protocols for key experimental techniques.

Experimental Workflow for this compound Isolation

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.[7][11][12][13][14]

Materials:

-

Dried and finely powdered plant or fungal material

-

Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

Appropriate solvent (e.g., ethanol, methanol, chloroform, depending on the polarity of the target anthracenones)

-

Rotary evaporator

Procedure:

-

Place a known amount of the powdered source material into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus by connecting the flask to the extraction chamber and the condenser.

-

Turn on the cooling water for the condenser.

-

Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

-

The condensed solvent will drip into the thimble, immersing the sample and extracting the soluble compounds.

-

When the solvent level in the extraction chamber reaches the top of the siphon tube, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

-

This cycle of evaporation, condensation, and siphoning is repeated continuously, ensuring a thorough extraction with fresh solvent in each cycle.

-

Continue the extraction for a sufficient period (typically 6-24 hours), or until the solvent in the siphon tube runs clear.

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Disassemble the apparatus and collect the extract from the round-bottom flask.

-

Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Protocol

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of target compounds from a complex mixture.[15][16][17][18]

Materials:

-

Preparative HPLC system (including pump, injector, column, and detector)

-

Preparative HPLC column (e.g., C18 reversed-phase column)

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), methanol, water)

-

Acid modifier (e.g., formic acid, acetic acid)

-

Sample dissolved in a suitable solvent

-

Fraction collector

Procedure:

-

Method Development (Analytical Scale): Initially, develop an analytical HPLC method to achieve good separation of the target this compound from other components in the crude extract or fraction. Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with 0.1% formic acid), flow rate, and column temperature.

-

Scale-Up to Preparative Scale: Based on the optimized analytical method, scale up the conditions for the preparative column. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.

-

Sample Preparation: Dissolve the crude extract or pre-purified fraction in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

Purification:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject a large volume of the concentrated sample solution onto the column.

-

Run the preparative HPLC method with the scaled-up gradient and flow rate.

-

Monitor the elution of compounds using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

-

Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the target this compound compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound compound.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It is particularly useful for the separation of polar compounds like this compound glycosides.[8][19][20][21][22]

Materials:

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

-

Sample dissolved in the two-phase solvent system

-

HPLC system for fraction analysis

Procedure:

-

Solvent System Selection: Select a suitable two-phase solvent system in which the target this compound has an appropriate partition coefficient (K-value), typically between 0.5 and 2.0. This is often determined by shake-flask experiments and analysis of each phase by TLC or HPLC.

-

Preparation of the Two-Phase System: Prepare the chosen solvent system by mixing the solvents in the desired ratio in a separatory funnel. Shake vigorously and allow the phases to separate.

-

Instrument Setup:

-

Fill the HSCCC column with the stationary phase (either the upper or lower phase of the solvent system).

-

Set the desired rotation speed of the instrument.

-

-

Equilibration: Pump the mobile phase (the other phase of the solvent system) through the column until hydrodynamic equilibrium is reached, which is indicated by the mobile phase eluting from the outlet.

-

Sample Injection: Dissolve the crude extract or fraction in a mixture of the upper and lower phases and inject it into the column.

-

Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluent. Monitor the separation using a UV detector.

-

Analysis of Fractions: Analyze the collected fractions by HPLC or TLC to identify the fractions containing the pure target compound.

-

Solvent Removal: Combine the pure fractions and remove the solvents to obtain the purified this compound compound.

Biological Activities and Signaling Pathways

This compound compounds exhibit a wide range of biological activities, with their anticancer properties being of particular interest. Understanding the molecular mechanisms underlying these activities is crucial for drug development.

Inhibition of Topoisomerase II

Many this compound derivatives, particularly anthracyclines, are potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. These compounds act as "topoisomerase poisons" by stabilizing the transient "cleavable complex" formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[23][24][25][26][27]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. api.fspublishers.org [api.fspublishers.org]

- 5. Antioxidant Activities of Bioactive Compounds Isolated from Rheum emodi Wall (Himalayan Rhubarb) Based on LC-DAD-ESI/MS and Preparative LC/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. hort [journals.ashs.org]

- 11. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 12. scribd.com [scribd.com]

- 13. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]

- 15. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Topoisomerase II-mediated DNA cleavage activity and irreversibility of cleavable complex formation induced by DNA intercalator with alkylating capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Disruption of a topoisomerase-DNA cleavage complex by a DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The localization of topoisomerase II cleavage sites on DNA in the presence of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Anthracenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 9(10H)-anthracenone, more commonly known as anthrone. Anthracenone and its derivatives are of significant interest in medicinal chemistry and drug development. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for research and development. This document outlines the fundamental principles and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and electronic properties of organic compounds. For a molecule like this compound (C₁₄H₁₀O), each technique provides unique insights:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

-

IR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. For this compound, this is particularly useful for confirming the presence of the carbonyl group and the aromatic rings.

-

UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering information about the extent of conjugation and the presence of chromophores.

A combined application of these techniques allows for an unambiguous structural confirmation and a deeper understanding of the molecule's chemical behavior.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 9(10H)-anthracenone.

Table 1: ¹H NMR Spectroscopic Data for 9(10H)-Anthracenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | m | 2H | Aromatic Protons (peri to C=O) |

| ~7.6 | m | 2H | Aromatic Protons |

| ~7.4 | m | 4H | Aromatic Protons |

| 4.34 | s | 2H | Methylene Protons (-CH₂-) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 9(10H)-Anthracenone [1]

| Chemical Shift (δ) ppm | Assignment |

| 183.9 | Carbonyl Carbon (C=O) |

| 141.2 | Aromatic Quaternary Carbon |

| 138.0 | Aromatic Quaternary Carbon |

| 132.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.9 | Aromatic CH |

| 31.8 | Methylene Carbon (-CH₂-) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for 9(10H)-Anthracenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1660 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C Bending |

Sample preparation: KBr pellet or Nujol mull.

Table 4: UV-Vis Spectroscopic Data for 9(10H)-Anthracenone [2]

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~255 | log ε ≈ 4.3 | Ethanol (B145695) |

| ~300 | log ε ≈ 3.5 | Ethanol |

| ~350 | log ε ≈ 3.2 | Ethanol |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to be adaptable for similar solid organic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

-

Number of Scans (ns): 8-16 scans for a standard spectrum. Increase for dilute samples.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce proton connectivity.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 128 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Identify the chemical shifts of the different carbon atoms.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrumental Parameters (FTIR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Instrumental Parameters (Double-Beam UV-Vis Spectrophotometer):

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

-

Data Acquisition and Analysis:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the UV-Vis spectrum of the sample.

-

Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Workflow for Spectroscopic Analysis

The logical workflow for the comprehensive spectroscopic analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach, starting from sample preparation to the final structural elucidation and data reporting.

References

The Biological Frontier of Anthracenones: A Technical Guide to Their Mechanisms and Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring anthracenones, a class of aromatic compounds based on the anthracene (B1667546) skeleton, are secondary metabolites found extensively in plants, fungi, lichens, and some insects.[1][2] For centuries, traditional medicine has utilized plants rich in these compounds for their therapeutic properties. Modern scientific investigation has since unveiled a remarkable breadth of biological activities, positioning anthracenones as promising scaffolds for novel drug discovery and development.[3][4]

This technical guide provides an in-depth exploration of the significant biological activities of these compounds, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, summarizing quantitative data, and providing standardized protocols for the evaluation of these activities.

Anticancer Activity

Anthracenones represent a cornerstone in the development of anticancer agents, with several derivatives currently in clinical use.[3] Their cytotoxic effects are exerted through a variety of mechanisms that disrupt cancer cell proliferation and survival.

Mechanisms of Action

The anticancer prowess of anthracenones stems from their ability to interfere with fundamental cellular processes. Key mechanisms include:

-

Topoisomerase Inhibition: Many anthracenones, like the clinically used doxorubicin, function as topoisomerase inhibitors. They stabilize the topoisomerase-DNA complex, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Anthracenones can initiate programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

-

Inhibition of Key Signaling Pathways: Anthracenones are known to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various naturally occurring anthracenones has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Anthracenone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Emodin (B1671224) | K562 (Leukemia) | 2.17 | [5] |

| Aloe-emodin | MDA-MB-468 (Breast) | 19.2 | [6] |

| Aloe-emodin | SK-BR-3 (Breast) | 26.5 | [6] |

| Damnacanthal | AGS (Gastric) | 4.1 | [5] |

| Rubiadin | AGS (Gastric) | 4.9 | [5] |

| Chrysophanol | PC3 (Prostate) | 7.64 | [5] |

| Physcion | PC3 (Prostate) | 8.89 | [5] |

Signaling Pathway: Intrinsic Apoptosis

Anthracenones often induce apoptosis by triggering the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway induced by anthracenones.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Anthracenones have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[7]

Mechanisms of Action

The anti-inflammatory properties of anthracenones are primarily attributed to their ability to:

-

Inhibit the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Anthracenones like emodin can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes (e.g., iNOS, COX-2).[7]

-

Suppress Inflammasome Activation: Some anthracenones can inhibit the activation of NLRP3 inflammasomes, multi-protein complexes that trigger the maturation of pro-inflammatory cytokines like IL-1β.[7]

-

Reduce Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Anthracenones can suppress iNOS expression, leading to decreased NO levels.[1]

Quantitative Data: Inhibition of Nitric Oxide Production

The ability of anthracenones to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) is a common measure of their anti-inflammatory activity.

| This compound Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Emodin | RAW 264.7 | ~25 | [1] |

| Chrysophanol | RAW 264.7 | >100 | [1] |

| Physcion | RAW 264.7 | ~50 | [1] |

| Rhein | RAW 264.7 | >100 | [1] |

| Aloe-Emodin | RAW 264.7 | >100 | [1] |

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is a primary target for the anti-inflammatory action of anthracenones. By preventing IκBα phosphorylation and degradation, they keep the p65/p50 NF-κB dimer sequestered in the cytoplasm.

Caption: Inhibition of the canonical NF-κB pathway by anthracenones.

Antioxidant Activity

Anthracenones possess significant antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in aging and various pathologies.[8]

Mechanisms of Action

The antioxidant capacity of anthracenones is linked to their chemical structure, particularly the presence and position of hydroxyl groups. The primary mechanisms are:

-

Free Radical Scavenging: They can donate a hydrogen atom to stabilize free radicals such as the hydroxyl radical (•OH) and the superoxide (B77818) anion (O2•−).[9]

-

Metal Chelation: Some anthracenones can chelate metal ions like iron (Fe2+), which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

Quantitative Data: Radical Scavenging Activity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.

| This compound Derivative | DPPH Scavenging IC50 (µM) | Reference |

| Anthrone | 62 | [10] |

| Dithranol | 72 | [10] |

| Rhein anthrone | 76 | [10] |

| Aloe-emodin | >100 | [10] |

| Rhein | >100 | [10] |

| Emodin | >100 | [10] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Naturally occurring anthracenones have shown promising activity against a range of pathogenic bacteria and fungi.[6]

Mechanisms of Action

The antimicrobial effects of anthracenones are multifaceted and can include:

-

Inhibition of Biofilm Formation: Biofilms protect microbial communities, contributing to chronic infections and antibiotic resistance. Anthracenones can inhibit the formation of these protective layers.[6]

-

Cell Wall and Membrane Disruption: They can interfere with the integrity of the bacterial cell wall or membrane, leading to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives can inhibit essential biosynthetic pathways required for microbial growth and replication.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Emodin | Staphylococcus aureus (MRSA) | 4 | [11] |

| Chrysophanol | Staphylococcus epidermidis | 31.25 | [11] |

| Damnacanthal | Mycobacterium tuberculosis | 13.07 | |

| Rhein | Staphylococcus aureus (MRSA) | 12.5 | [12] |

| 6,6¹-bis(...)anthraquinone | Aspergillus flavus | 3.90 | [3] |

| 6,6¹-bis(...)anthraquinone | Trichophyton rubrum | 7.81 | [3] |

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key in vitro assays used to evaluate the biological activities of anthracenones.

Workflow for In Vitro Bioactivity Screening

A general workflow for screening natural compounds like anthracenones involves a series of assays to determine their specific biological effects.

Caption: General experimental workflow for bioactivity screening.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of the this compound compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[12][13]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the this compound compound in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[11][14]

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust it to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound compound in the broth, typically starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indirect measure of NO production.[7][8]

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound compound for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Incubate for 24 hours.

-

Sample Collection: Collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Perspectives

Naturally occurring anthracenones exhibit a diverse and potent range of biological activities, underscoring their significance in medicinal chemistry and drug development. Their established roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents provide a strong foundation for further investigation. The structural simplicity and amenability to chemical modification of the this compound scaffold offer vast opportunities for the synthesis of new derivatives with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular targets of these compounds, exploring their synergistic effects with existing therapies, and optimizing their pharmacokinetic and pharmacodynamic profiles through advanced drug delivery systems. A deeper understanding of their structure-activity relationships will be crucial in designing the next generation of this compound-based therapeutics to combat a wide array of human diseases.

References

- 1. scribd.com [scribd.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchhub.com [researchhub.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. marinebiology.pt [marinebiology.pt]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unveiling the Photophysics of Anthracenone: A Technical Guide to Quantum Yield and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the quantum yield and fluorescence characteristics of anthracenone, a core chemical scaffold. While this compound itself is largely non-fluorescent, its tautomeric relationship with the fluorescent 9-anthranol provides a unique photophysical profile. This document details this relationship, provides a comparative analysis with fluorescent anthracene (B1667546) derivatives, and outlines the rigorous experimental protocols required for accurate photophysical characterization.

The Dual Identity of this compound: Tautomerism and its Impact on Fluorescence

This compound, also known as anthrone, exists in equilibrium with its tautomer, 9-anthranol (9-hydroxyanthracene). This keto-enol tautomerism is the cornerstone of its fluorescence properties. The keto form, this compound, is generally considered to be non-fluorescent or to possess negligible fluorescence. Any observable fluorescence from a sample of this compound is typically due to the presence of the enol form, 9-anthranol, which exhibits a characteristic blue fluorescence. In solution, this compound can rapidly convert to 9-anthranol, leading to the emergence of this blue emission.

The equilibrium between these two forms can be influenced by factors such as solvent polarity, pH, and temperature, which in turn affects the observed fluorescence intensity. For researchers working with this compound-based compounds, it is critical to recognize that the measured fluorescence may originate from the anthranol tautomer rather than the this compound core itself.

Comparative Analysis of Anthracene Derivatives

To provide a framework for understanding the fluorescence potential within this chemical family, the following table summarizes the quantum yield and spectral properties of several well-characterized anthracene derivatives. These compounds are often used as fluorescence standards or as building blocks for fluorescent probes.

| Compound | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| Anthracene | Cyclohexane | 350 | - | 0.36[1] |

| Anthracene | Ethanol | - | - | 0.27[1] |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 350 | - | 1.0 |

| 2-Amino-9,10-anthraquinone | Low polarity solvents | - | - | Unusually high |

| DRAQ5 | Solution | - | - | 0.003 |

Experimental Protocols for Fluorescence Quantum Yield Measurement

Accurate determination of the fluorescence quantum yield is essential for characterizing and comparing fluorescent molecules. Two primary methods are employed: the comparative (or relative) method and the absolute method.

The Comparative Method

The comparative method is the more common approach and involves comparing the fluorescence intensity of a sample with an unknown quantum yield to a standard with a known quantum yield.

Detailed Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield and whose absorption and emission spectra overlap with the sample of interest. Anthracene and 9,10-diphenylanthracene are common standards.

-

Solvent Considerations: Use the same solvent for both the standard and the sample to minimize variations in refractive index. If different solvents must be used, a correction for the refractive index must be applied to the quantum yield calculation.

-

Concentration and Absorbance: Prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for all measurements. It is crucial to measure a solvent blank and subtract it from each sample's spectrum.

-

Data Analysis:

-

Correct the emission spectra for the instrument's wavelength-dependent sensitivity.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the quantum yield of the sample (Φ_x) using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_x and η_std are the refractive indices of the sample and standard solutions, respectively.

-

-

The Absolute Method

The absolute method directly measures the number of photons emitted by a sample relative to the number of photons absorbed, without the need for a reference standard. This is typically achieved using an integrating sphere.

Detailed Methodology:

-

Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer. The sphere is coated with a highly reflective material to capture all emitted light.

-

Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light is recorded. This measures the total number of photons from the excitation source.

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the spectrum is recorded again. This measurement includes the unabsorbed excitation light and the fluorescence emission from the sample.

-

Data Analysis:

-

The integrated intensity of the unabsorbed excitation light in the sample measurement is subtracted from the integrated intensity of the excitation light in the blank measurement to determine the number of absorbed photons.

-

The integrated intensity of the fluorescence emission spectrum from the sample measurement gives the number of emitted photons.

-

The absolute quantum yield (Φ_F) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Visualizing Photophysical Processes and Experimental Workflows

To aid in the understanding of the underlying principles and experimental designs, the following diagrams are provided.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

Conclusion

The fluorescence properties of this compound are intrinsically linked to its keto-enol tautomerism, with the enol form, 9-anthranol, being the source of its characteristic blue fluorescence. While the parent this compound is considered non-fluorescent, the principles of fluorescence and quantum yield measurement are critical for the broader class of anthracene derivatives, which are of significant interest in various scientific and therapeutic fields. The methodologies and comparative data presented in this guide provide a robust framework for researchers to accurately characterize the photophysical properties of novel this compound-based compounds and to understand the structure-property relationships that govern their fluorescence.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Structural Differences Between Anthracenone and Anthraquinone (B42736)

This technical guide provides a comprehensive analysis of the fundamental structural, physicochemical, and reactive differences between this compound and anthraquinone. For the purpose of this guide, "this compound" will refer to its most common and stable isomer, 9(10H)-anthracenone, which is also widely known as anthrone (B1665570). This comparison is crucial for professionals in drug development and materials science, as the subtle variation in the central ring structure dramatically alters the molecule's properties and biological activity.

Core Structural Differences

The primary distinction between 9,10-anthraquinone and 9(10H)-anthracenone (anthrone) lies in the oxidation state and aromaticity of the central carbocyclic ring.

-

9,10-Anthraquinone: This molecule belongs to the quinone family and is characterized by a fully conjugated system across its three fused rings.[1] The central ring contains two ketone (carbonyl) groups at positions 9 and 10, resulting in a 9,10-dione structure.[2] This configuration imparts significant stability and planarity to the molecule. Anthraquinones are known for their use as dyes and have a wide range of biological activities.[3][4]

-

9(10H)-Anthracenone (Anthrone): In contrast, anthrone is a tricyclic aromatic ketone.[5] Its central ring is not fully aromatic. It contains a single ketone group at position 9 and a methylene (B1212753) group (CH₂) at position 10.[6][7] This interruption of conjugation in the central ring makes anthrone structurally distinct from anthraquinone and renders it susceptible to tautomerization.

A key chemical behavior of anthrone is its existence in equilibrium with its enol tautomer, 9-anthrol.[8][9] This keto-enol tautomerism is a critical aspect of its reactivity.[10][11][12] In most simple carbonyl compounds, the keto form is overwhelmingly favored, but for anthrone, the equilibrium is more finely balanced and solvent-dependent.[9]

Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for experimental design and application development. The data below is compiled for the primary isomers, 9,10-anthraquinone and 9(10H)-anthracenone (anthrone).

| Property | 9(10H)-Anthracenone (Anthrone) | 9,10-Anthraquinone |

| Molecular Formula | C₁₄H₁₀O[6] | C₁₄H₈O₂[2] |

| Molecular Weight | 194.23 g/mol [6][13] | 208.21 g/mol [2] |

| Appearance | Off-white to yellow crystalline powder[5][14] | Yellow, highly crystalline solid[15][16] |

| Melting Point | 154–157 °C[5][14] | 284-286 °C[16] |

| Boiling Point | ~721 °C (estimated)[5] | 379-381 °C[16] |

| Water Solubility | Insoluble[5] | Virtually insoluble[17] |

| Organic Solvent Solubility | Soluble in most organic solvents[14] | Sparingly soluble in cold ethanol, soluble in hot organic solvents[15] |

| IUPAC Name | 9(10H)-anthracenone[6] | Anthracene-9,10-dione[2] |

| CAS Number | 90-44-8[7] | 84-65-1[2] |

Spectroscopic Data Comparison

Spectroscopic analysis provides clear evidence of the structural differences.

| Spectrum | 9(10H)-Anthracenone (Anthrone) | 9,10-Anthraquinone |

| UV-Vis (λmax) | Exhibits fluorescence due to its enol tautomer, 9-anthrol.[14] | Shows characteristic π → π* absorption bands between 220–350 nm and a weaker n → π* band near 400 nm.[18][19] |

| IR Spectroscopy | Strong C=O stretch characteristic of a ketone. C-H stretches for the CH₂ group. | Strong C=O stretch for the quinone system. Absence of sp³ C-H stretches in the central ring. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 194. | Molecular ion peak (M+) at m/z 208.[20] |

| ¹H NMR | A characteristic signal for the two protons of the methylene (CH₂) group. | Shows only signals for aromatic protons, with a high degree of symmetry. |

| ¹³C NMR | A signal for the sp³-hybridized carbon of the CH₂ group. | Shows signals only for sp²-hybridized carbons, including the carbonyl carbons. |

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of the anthraquinone core.

Principle: Benzene (B151609) undergoes a Friedel-Crafts reaction with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst (AlCl₃) to form an intermediate, o-benzoylbenzoic acid.[15] This intermediate is then dehydrated using concentrated sulfuric acid to yield 9,10-anthraquinone.[21][22]

Materials:

-

Phthalic anhydride

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dilute ammonia (B1221849) solution

-

Glacial acetic acid

Procedure:

-

Acylation: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, slowly add anhydrous aluminum chloride to a mixture of phthalic anhydride and anhydrous benzene. The reaction is exothermic and should be controlled.

-

Hydrolysis: After the initial reaction subsides, heat the mixture gently to complete the formation of o-benzoylbenzoic acid. Cool the reaction mixture and carefully pour it over crushed ice and water to hydrolyze the aluminum chloride complex.

-

Cyclization: Isolate the crude o-benzoylbenzoic acid precipitate by filtration. Heat the isolated product with concentrated sulfuric acid for approximately one hour.[22]

-

Precipitation and Purification: Pour the hot acid solution onto a large volume of ice to precipitate the crude anthraquinone.[22]

-

Filter the precipitate and wash thoroughly with water, followed by a wash with dilute ammonia solution to remove any unreacted o-benzoylbenzoic acid.

-

Recrystallize the final product from a suitable solvent, such as glacial acetic acid, to obtain pure, yellow crystals of 9,10-anthraquinone.[22]

This protocol details the reduction of anthraquinone to form anthrone.

Principle: Anthraquinone is reduced to anthrone using a reducing agent like tin (Sn) and hydrochloric acid (HCl).[5] Other methods may use hydriodic acid and red phosphorus.[23]

Materials:

-

9,10-anthraquinone

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: Place 9,10-anthraquinone and granulated tin in a round-bottom flask.

-

Reduction: Add glacial acetic acid to the flask to act as a solvent. Heat the mixture to reflux.

-

Slowly and carefully add concentrated hydrochloric acid to the refluxing mixture through the condenser.

-

Continue refluxing until the yellow color of the anthraquinone disappears, indicating the completion of the reduction.

-